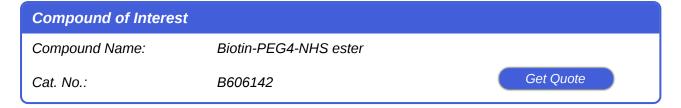


An In-depth Technical Guide to Biotin-PEG4-NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG4-NHS ester**, a widely used reagent for the covalent labeling of proteins, antibodies, and other biomolecules. It details the reagent's chemical properties, mechanism of action, and applications, and provides detailed protocols for its use in common experimental workflows.

Core Concepts: Introduction to Biotin-PEG4-NHS Ester

Biotin-PEG4-NHS ester is a chemical tool that facilitates the attachment of biotin to molecules containing primary amines (-NH₂). This process, known as biotinylation, is fundamental in a vast array of life science applications. The reagent consists of three key components:

- Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin.
 This strong and specific interaction is the cornerstone of many detection and purification systems.
- PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene glycol chain that acts as a flexible, hydrophilic spacer arm. This spacer is crucial for several reasons:
 - It increases the water solubility of the reagent and the resulting biotinylated molecule,
 which helps to prevent the aggregation of labeled proteins in solution.[1][2]



- Its length (approximately 29 Ångstroms) and flexibility minimize steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin.[2][3]
- NHS (N-hydroxysuccinimide) Ester: A highly reactive group that specifically targets and forms a stable, covalent amide bond with primary amines, which are commonly found on the side chains of lysine residues and at the N-terminus of proteins.[4][5][6]

Physicochemical Properties

The quantitative properties of **Biotin-PEG4-NHS ester** are summarized below, providing essential data for experimental design and execution.

Property	Value	Citations
Chemical Formula	C25H40N4O10S	[4][7][8][9]
Molecular Weight	588.67 g/mol	[3][4][8]
CAS Number	459426-22-3	[4][7][8]
Appearance	White to off-white/grey solid	[4][10]
Purity	Typically >90-97%	[4][7][8][11]
Spacer Arm Length	29 Å	[2][3]
Solubility	Soluble in water (up to 10 mg/ml), DMSO, DMF, DCM, THF, Chloroform	[3][4][7][12]
Storage Conditions	-20°C, desiccated. Protect from moisture and air.	[3][4][7][12]
Shipping Conditions	Ambient temperature	[4][9]

Mechanism of Action: The Biotinylation Reaction

Biotin-PEG4-NHS ester facilitates the biotinylation of target molecules through a nucleophilic acyl substitution reaction. The primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and



the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7.0 to 9.0.[3][4][10]

Biotinylation reaction mechanism.

Experimental Protocols

Successful biotinylation requires careful attention to buffer composition, reagent concentration, and reaction conditions. Below are detailed protocols for common applications.

General Considerations

- Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9][13] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a common choice.[7][14]
- Reagent Preparation: Biotin-PEG4-NHS ester is moisture-sensitive.[1][13] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8] [15] Prepare stock solutions immediately before use by dissolving the reagent in an anhydrous solvent like DMSO or DMF.[7][8] While aqueous solutions can be made, they are less stable due to hydrolysis and should be used immediately.[7][16]
- Molar Excess: The ratio of Biotin-PEG4-NHS ester to the target molecule must be optimized. For concentrated protein solutions (~10 mg/mL), a 10- to 20-fold molar excess is often sufficient.[8] For more dilute solutions (~2 mg/mL), a greater molar excess (≥20-fold) may be required to achieve the desired degree of labeling.[2][7][14]

Protocol 1: Biotinylation of a Purified Antibody (e.g., IgG)

This protocol is designed for labeling 1 mg of IgG at a concentration of 2 mg/mL.

A. Materials:

- IgG solution (1 mg at 2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Biotin-PEG4-NHS Ester



- Anhydrous DMSO
- Desalting column or dialysis cassette for purification
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

B. Procedure:

- Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[17]
- Prepare Biotin-PEG4-NHS Stock Solution: Immediately before use, dissolve Biotin-PEG4-NHS ester in DMSO to create a 10-20 mM stock solution.[7] For example, dissolving ~2 mg in 170 μL of water or an appropriate volume of DMSO yields a ~20 mM solution.[7]
- Calculate Molar Excess: For a 2 mg/mL IgG solution (MW ~150,000 g/mol), a 20-fold molar excess is a good starting point.
 - \circ mmoles of IgG = (1 mg) / (150,000 mg/mmol) = 6.67 x 10⁻⁶ mmol
 - mmoles of Biotin Reagent = 6.67×10^{-6} mmol * $20 = 1.33 \times 10^{-4}$ mmol
 - Volume of 20 mM stock = $(1.33 \times 10^{-4} \text{ mmol}) / (0.02 \text{ mmol/mL}) = 6.65 \mu \text{L}$
- Biotinylation Reaction: Add the calculated volume of the Biotin-PEG4-NHS stock solution to the antibody solution. Mix gently.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8][13]
- Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[18]
- Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialyzing against PBS.[7][8]



• Storage: Store the biotinylated antibody under the same conditions as the original, unlabeled antibody, typically at 4°C for short-term or -20°C for long-term storage.[7]

Protocol 2: Labeling of Cell Surface Proteins

This protocol is for labeling proteins on the surface of live cells in suspension.

A. Materials:

- Cell suspension (e.g., 25 x 10⁶ cells/mL)
- Ice-cold, amine-free PBS (pH 8.0)
- Biotin-PEG4-NHS Ester
- Quenching Buffer (e.g., PBS with 100 mM glycine)

B. Procedure:

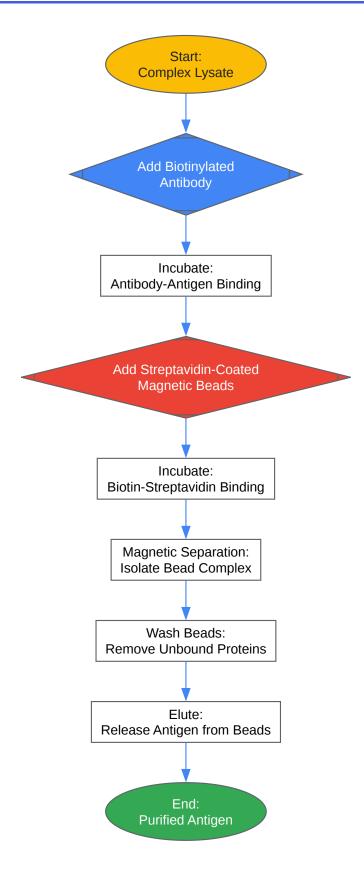
- Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[3][7]
- Resuspend Cells: Resuspend the cell pellet at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[3][7]
- Prepare Biotin-PEG4-NHS Solution: Immediately before use, prepare a stock solution as described in Protocol 1. A final concentration of 2 mM biotin reagent in the cell suspension is often effective.[3][7]
- Biotinylation Reaction: Add the biotin reagent to the cell suspension. Incubate for 30 minutes at room temperature. For temperature-sensitive applications or to reduce internalization of the label, the incubation can be performed at 4°C.[3][7]
- Quench Reaction: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[3]
- Final Wash: Perform a final wash with ice-cold PBS. The cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry.



Downstream Application Workflow: Biotin-Based Affinity Purification

Biotinylated molecules are powerful tools for affinity purification. A common workflow involves using a biotinylated antibody to isolate its target antigen from a complex mixture like a cell lysate.





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Workflow for affinity purification.



This workflow demonstrates how the high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of target proteins from a complex biological sample. The specificity is provided by the antibody, while the biotin tag serves as a universal handle for purification.

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